molecular formula C22H21N3O3S2 B2795062 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide CAS No. 865592-93-4

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2795062
CAS No.: 865592-93-4
M. Wt: 439.55
InChI Key: AEHSMSMWTSLSOK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide" is a benzothiazole derivative characterized by a cinnamamide moiety at the 2-position and a diallylsulfamoyl group (-SO$2$N(allyl)$2$) at the 6-position of the benzothiazole core. This compound combines the structural features of cinnamamide (known for photoprotective and enzyme-inhibitory properties) and sulfonamide (a pharmacophore associated with diverse biological activities) .

Properties

IUPAC Name

(E)-N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)18-11-12-19-20(16-18)29-22(23-19)24-21(26)13-10-17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSMSMWTSLSOK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with diallylsulfamide and cinnamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole ring and cinnamamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making these compounds promising candidates for combating antibiotic resistance .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Investigations into structurally similar compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, certain derivatives have been tested against human breast cancer cell lines (e.g., MCF-7), showing promising IC50 values that indicate potent antiproliferative effects .

Enzyme Inhibition

Compounds containing the benzo[d]thiazole moiety have also been studied for their ability to inhibit key enzymes associated with diseases such as Alzheimer's. Specifically, derivatives that include the thiazole structure have exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for managing acetylcholine levels in the brain. This suggests potential therapeutic applications for neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies help elucidate the compound's mechanism of action at the molecular level and predict its affinity for various biological targets. For instance, docking simulations have been employed to assess how well these compounds fit into enzyme active sites, which is critical for understanding their therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in substituents on the benzothiazole and cinnamide moieties can significantly impact the compound's pharmacological properties. Identifying these relationships aids in designing more effective derivatives with enhanced potency and selectivity against specific biological targets .

Case Studies and Research Findings

Study FocusCompoundBiological ActivityFindings
AntimicrobialThiazole derivativesAntibacterial & AntifungalEffective against multiple strains; mechanism involves membrane disruption .
AnticancerCinnamide derivativesApoptosis inductionSignificant activity against MCF-7 cells; IC50 values indicate high potency .
Enzyme InhibitionBenzo[d]thiazole compoundsAcetylcholinesterase inhibitionStrong inhibitory effects; potential for Alzheimer's treatment .
Molecular DockingVarious derivativesBinding affinity analysisInsights into interaction with target proteins; supports therapeutic design .

Mechanism of Action

The mechanism of action of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, molecular docking studies have shown that the compound can interact with protein receptors, influencing cellular signaling pathways and modulating inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Sulfamoyl-Substituted Benzothiazoles

N-(6-(N,N-Diethylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide Structure: Features a diethylsulfamoyl group at the 6-position and a diphenylacetamide at the 2-position. Key Differences: The diethyl group (vs. The diphenylacetamide moiety may confer distinct binding properties compared to cinnamamide .

N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide Derivatives Structure: Nitro group at the 6-position and benzamide at the 2-position. This contrasts with the sulfamoyl group, which is moderately electron-withdrawing and capable of hydrogen bonding .

B. Cinnamamide-Substituted Benzothiazoles

N-(Benzo[d]thiazol-2-yl)cinnamamide (BZTcin1)

  • Structure : Lacks the sulfamoyl group at the 6-position.
  • Properties : Exhibits a melting point of 229–234°C and photoprotective activity. The absence of sulfamoyl reduces solubility in polar solvents but simplifies synthesis .

N-(2-(Benzo[d]thiazol-2-yl)phenyl)cinnamamide (3u)

  • Structure : Cinnamamide attached to a phenyl ring fused to benzothiazole.
  • Key Differences : Extended conjugation from the phenyl ring may enhance UV absorption, relevant for photochemical applications. However, the substitution pattern differs significantly from the target compound .

C. Thiazole-Based Cinnamamides

N-(5-Bromo-thiazol-2-yl)cinnamamide Structure: Bromine substituent on a thiazole ring (non-benzannulated). Properties: Melting point of 238–243°C; bromine increases molecular weight and lipophilicity.

Physicochemical Properties
Compound Melting Point (°C) Key Spectral Features (IR/NMR) Solubility Trends
Target Compound Not Reported Expected: C=O ~1680 cm⁻¹ (IR); δ 7.5–8.5 ppm (aromatic H, ¹H NMR) Moderate in DMSO/DMF
BZTcin1 229–234 C=O at 1665 cm⁻¹; NH at 3280 cm⁻¹ Low in water, high in DCM
N-(5-Bromo-thiazol-2-yl)cinnamamide 238–243 C=O at 1675 cm⁻¹; vinyl H at δ 6.8–7.2 ppm Low in polar solvents
Diethylsulfamoyl Analogue Not Reported SO$2$N at 1350 cm⁻¹; diethyl CH$3$ at δ 1.2 ppm High in chloroform

Biological Activity

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a cinnamide group through a sulfamoyl connection. Its molecular formula is C₁₄H₁₅N₃O₂S, with significant implications for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, analogs of benzothiazole have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.973D
Compound 8NCI-H3586.48 ± 0.112D

These findings suggest that modifications in the structure can enhance the antitumor efficacy, making derivatives of this compound promising candidates for further development.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies utilizing broth microdilution methods revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Profile

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 μg/mL
Compound BS. aureus4 μg/mL

These results highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with specific enzymes involved in tumor growth or microbial survival.
  • Modulation of Ion Channels : Research indicates that benzothiazole derivatives can act as modulators of ion channels, influencing cellular signaling pathways .

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of compounds related to this compound:

  • Study on Lung Cancer Cell Lines : A study demonstrated that compound derivatives significantly reduced cell viability in A549 cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Testing : Another study assessed the antimicrobial effects against clinical isolates of S. aureus, showing that certain derivatives had lower MIC values compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via coupling reactions. For example, 6-amino-benzothiazole derivatives are reacted with cinnamoyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous dichloromethane . Purification involves recrystallization or column chromatography. Optimization includes adjusting reaction time (1–4 hours), temperature (25–60°C), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) to maximize yields (60–85%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., diallylsulfamoyl protons at δ 5.2–5.8 ppm, benzothiazole aromatic protons at δ 7.3–8.1 ppm) .
  • IR Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial activity?

  • Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values are determined at concentrations ranging from 1–100 µg/mL. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s anticancer efficacy?

  • Methodology :

  • Substituent Variation : Modify the diallylsulfamoyl group (e.g., replacing allyl with methyl or phenyl) to assess steric/electronic effects on cytotoxicity .
  • Bioisosteric Replacement : Replace the benzothiazole core with thiadiazole or oxadiazole to evaluate scaffold flexibility .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent protocols (e.g., cell line origin, passage number, incubation time) to reduce variability .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies using nonlinear regression models (e.g., GraphPad Prism).
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify if rapid metabolism explains discrepancies in in vivo vs. in vitro results .

Q. What strategies optimize the compound’s solubility and bioavailability for preclinical testing?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., via reaction with HCl in ethanol) .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to improve biodistribution .
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP values predicted via HPLC or computational tools (e.g., ChemAxon) .

Q. How can advanced analytical techniques resolve structural ambiguities in derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to confirm regiochemistry .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks .
  • LC-MS/MS : Detect and quantify degradation products under stress conditions (e.g., pH, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.